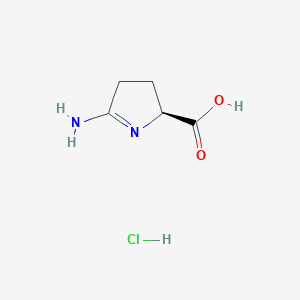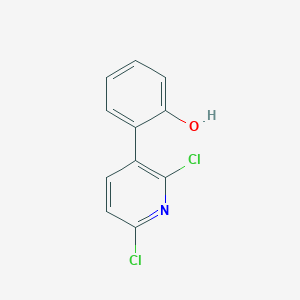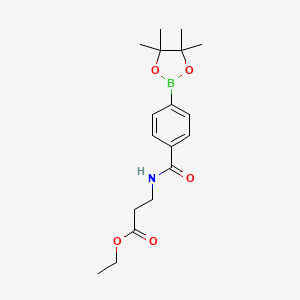![molecular formula C17H16N2O9S3 B13983033 8-{[(3-Aminophenyl)methyl]amino}naphthalene-1,3,6-trisulfonic acid CAS No. 719306-77-1](/img/structure/B13983033.png)
8-{[(3-Aminophenyl)methyl]amino}naphthalene-1,3,6-trisulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-Aminobenzylamino)naphthalene-1,3,6-trisulfonic acid is a chemical compound known for its unique structure and properties. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains three sulfonic acid groups, an amino group, and a benzylamino group. This compound is often used in various scientific research applications due to its fluorescent properties and ability to form stable derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Aminobenzylamino)naphthalene-1,3,6-trisulfonic acid typically involves multiple steps:
Nitration of Naphthalene: Naphthalene is first nitrated to form 1,3,6-trinitronaphthalene.
Reduction: The nitro groups are then reduced to amino groups, resulting in 1,3,6-triaminonaphthalene.
Sulfonation: The triaminonaphthalene undergoes sulfonation to introduce the sulfonic acid groups, forming 1,3,6-trisulfonic acid.
Benzylation: Finally, the compound is benzylated with 3-aminobenzylamine to yield 8-(3-Aminobenzylamino)naphthalene-1,3,6-trisulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
8-(3-Aminobenzylamino)naphthalene-1,3,6-trisulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions, forming sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sulfonyl chlorides and amines are used under acidic or basic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Sulfonamide derivatives.
Scientific Research Applications
8-(3-Aminobenzylamino)naphthalene-1,3,6-trisulfonic acid is widely used in scientific research due to its fluorescent properties. Some applications include:
Chemistry: Used as a fluorescent probe for detecting various chemical species.
Biology: Employed in the study of biological molecules such as proteins and nucleic acids.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 8-(3-Aminobenzylamino)naphthalene-1,3,6-trisulfonic acid involves its ability to interact with various molecular targets through its functional groups. The amino and sulfonic acid groups allow it to form stable complexes with proteins, nucleic acids, and other biomolecules. This interaction often results in changes in fluorescence, which can be measured and analyzed.
Comparison with Similar Compounds
Similar Compounds
- 8-Aminopyrene-1,3,6-trisulfonic acid
- 8-Hydroxy-1,3,6-pyrenetrisulfonic acid
- 6,8-Dihydroxy-1,3-pyrenedisulfonic acid
Uniqueness
8-(3-Aminobenzylamino)naphthalene-1,3,6-trisulfonic acid is unique due to its combination of amino, benzylamino, and sulfonic acid groups, which provide distinct chemical reactivity and fluorescent properties. This makes it particularly useful in applications requiring high sensitivity and specificity.
Properties
CAS No. |
719306-77-1 |
|---|---|
Molecular Formula |
C17H16N2O9S3 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
8-[(3-aminophenyl)methylamino]naphthalene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C17H16N2O9S3/c18-12-3-1-2-10(4-12)9-19-15-7-13(29(20,21)22)5-11-6-14(30(23,24)25)8-16(17(11)15)31(26,27)28/h1-8,19H,9,18H2,(H,20,21,22)(H,23,24,25)(H,26,27,28) |
InChI Key |
ODGRWMCJDHYIEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)CNC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methylpiperazin-1-yl)methyl]piperidin-4-ol](/img/structure/B13982952.png)
![1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13982955.png)
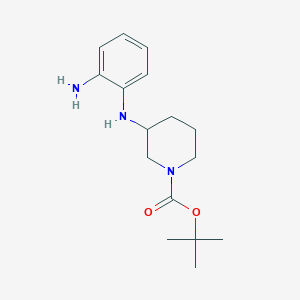

![3-Methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13982968.png)
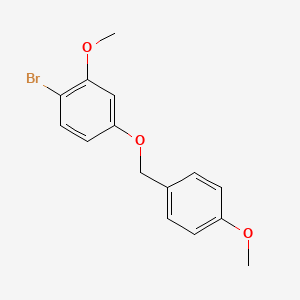
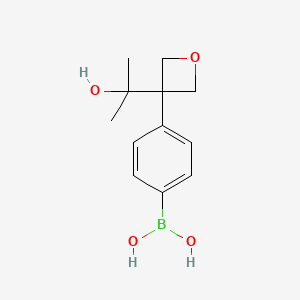


![3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13982993.png)
